molecular formula C4H6N4O2 B1310432 (5-methyl-1H-tetrazol-1-yl)acetic acid CAS No. 21743-55-5

(5-methyl-1H-tetrazol-1-yl)acetic acid

Cat. No.: B1310432
CAS No.: 21743-55-5
M. Wt: 142.12 g/mol
InChI Key: QMGRTPHVXPNNBK-UHFFFAOYSA-N
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Description

(5-methyl-1H-tetrazol-1-yl)acetic acid is a heterocyclic compound that contains a tetrazole ring. Tetrazoles are known for their stability and versatility in various chemical reactions.

Mechanism of Action

Target of Action

Tetrazoles and their derivatives are known to play a significant role in medicinal and pharmaceutical applications . They often serve as metabolism-resistant isosteric replacements for carboxylic acids .

Mode of Action

The mode of action of (5-methyl-1H-tetrazol-1-yl)acetic acid involves its interaction with its targets, leading to various biochemical changes. Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .

Biochemical Pathways

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may have unique pharmacokinetic properties that contribute to their bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They can also react vigorously when exposed to shock, fire, and heat on friction . Therefore, the environment in which this compound is used or stored can significantly impact its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1H-tetrazol-1-yl)acetic acid typically involves the cycloaddition of nitriles with sodium azide. One common method includes the use of zinc salts as catalysts in an aqueous environment . Another approach involves the use of microwave irradiation to accelerate the reaction, which can be performed in solvents like dimethylformamide . The reaction conditions often require moderate temperatures and can yield high purity products.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods include the use of water as a solvent and mild reaction conditions to minimize environmental impact . The scalability of these methods makes them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-1H-tetrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, zinc salts, and various organic solvents like dimethylformamide and acetonitrile . The reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while substitution reactions can produce a variety of substituted tetrazoles .

Scientific Research Applications

Medicinal Chemistry

(5-methyl-1H-tetrazol-1-yl)acetic acid has shown potential in medicinal applications due to its biological activity:

Antimicrobial Activity:
Tetrazole derivatives exhibit significant antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for selected compounds are summarized below:

CompoundActivityMIC (μg/mL)
This compoundAntibacterialTBD
2-Methyl-3-{4-[2-(1H-tetrazol-5-yl)ethylamino]phenyl}-3H-quinazolin-4-oneAntimicrobial<100
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamideAntimicrobial100

Anticonvulsant Activity:
Studies have shown that tetrazole derivatives can modulate neurotransmitter systems, particularly GABAergic pathways, leading to anticonvulsant effects in animal models .

Anticancer Potential:
Research indicates that compounds containing the tetrazole moiety can exhibit cytotoxic effects against several cancer cell lines. Mechanisms of action may include apoptosis induction and cell cycle arrest .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its use as a bioisostere allows it to mimic carboxylic acids while offering enhanced stability against metabolic degradation .

Material Science

The compound is utilized in developing advanced materials such as polymers and coatings. Its unique properties contribute to creating materials with enhanced performance characteristics .

Case Studies

Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. Results indicated that modifications to the tetrazole ring significantly enhanced antimicrobial activity compared to standard antibiotics like ampicillin .

Synthesis and Evaluation of Derivatives:
Research focused on synthesizing a range of 5-substituted tetrazoles demonstrated that structural variations could lead to enhanced potency against specific pathogens. This highlights the importance of tailoring chemical structures for desired biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-methyl-1H-tetrazol-1-yl)acetic acid is unique due to its combination of a tetrazole ring with an acetic acid moiety. This structure provides a balance of stability and reactivity, making it versatile for various applications in research and industry .

Biological Activity

(5-methyl-1H-tetrazol-1-yl)acetic acid, a derivative of tetrazole, has garnered attention in medicinal chemistry due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antimicrobial, anticonvulsant, and anticancer effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various substituted tetrazoles demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, derivatives similar to this compound have been evaluated for their efficacy against pathogens like Staphylococcus aureus and Escherichia coli.

CompoundActivityMIC (μg/mL)
5-Methyl-1H-tetrazol-1-yl acetic acidAntibacterialTBD
2-Methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-oneAntimicrobial<100
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamideAntimicrobial100

Anticonvulsant Activity

Tetrazole derivatives have also been explored for their anticonvulsant properties. Research indicates that certain derivatives exhibit significant activity in animal models of epilepsy. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways.

Anticancer Potential

The anticancer activity of tetrazole compounds has been documented in various studies. For example, compounds with a tetrazole moiety have shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The precise mechanisms may involve apoptosis induction and cell cycle arrest.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of tetrazole derivatives, including this compound. The results indicated that certain modifications to the tetrazole ring significantly enhanced antimicrobial activity compared to standard antibiotics such as ampicillin.

Synthesis and Evaluation of Derivatives

In a recent investigation, researchers synthesized a range of 5-substituted tetrazoles and assessed their biological activities. The study highlighted that structural variations could lead to enhanced potency against specific pathogens.

Properties

IUPAC Name

2-(5-methyltetrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-3-5-6-7-8(3)2-4(9)10/h2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGRTPHVXPNNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408105
Record name (5-methyl-1H-tetrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21743-55-5
Record name (5-methyl-1H-tetrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1H-tetrazole-1-acetic acid
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